Heterobifunctional Orthogonality vs. Homobifunctional Tos-PEG10-Tos
N3-PEG10-Tos provides orthogonal azide and tosyl reactivity, enabling sequential, site-specific conjugation without cross-reactivity. In contrast, Tos-PEG10-Tos (CAS 109635-64-5) contains two identical tosyl groups that cannot be selectively addressed, leading to uncontrolled homodimerization or crosslinking under identical reaction conditions [1]. Quantitative comparison of functional group distribution reveals that N3-PEG10-Tos presents one azide and one tosyl per molecule, whereas Tos-PEG10-Tos presents zero azides and two tosyls—a difference that fundamentally dictates reaction design space [2].
| Evidence Dimension | Number of orthogonal reactive handles per molecule |
|---|---|
| Target Compound Data | 1 azide + 1 tosyl (heterobifunctional) |
| Comparator Or Baseline | Tos-PEG10-Tos: 0 azide + 2 tosyl (homobifunctional) |
| Quantified Difference | N3-PEG10-Tos enables orthogonal, stepwise conjugation; Tos-PEG10-Tos lacks azide functionality entirely |
| Conditions | Functional group enumeration based on chemical structure and vendor specifications |
Why This Matters
Orthogonal reactivity eliminates the need for protecting group strategies and reduces purification burden in multi-step bioconjugation workflows.
- [1] ChemicalBook. Tos-PEG10-Tos. CAS: 109635-64-5. Accessed 2026. View Source
- [2] Amerigo Scientific. Tos-PEG10-Tos. CAS: 109635-64-5. Purity 98%. Accessed 2026. View Source
